N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
CAS No.: 923440-23-7
Cat. No.: VC6528825
Molecular Formula: C16H9BrN2O2S2
Molecular Weight: 405.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923440-23-7 |
|---|---|
| Molecular Formula | C16H9BrN2O2S2 |
| Molecular Weight | 405.28 |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H9BrN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20) |
| Standard InChI Key | VUGBIMAUEFRUPR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzofuran moiety: A fused bicyclic system with a benzene ring adjacent to a furan oxygen atom, known for its electron-rich properties and role in bioactivity .
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which enhances molecular stability and participates in hydrogen bonding .
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5-Bromothiophene-2-carboxamide: A brominated thiophene derivative functionalized with a carboxamide group, contributing to solubility and target binding.
The molecular formula is C₁₆H₁₀BrN₃O₂S, with a calculated molecular weight of 396.29 g/mol. Key bond angles and distances can be inferred from crystallographic data of analogous structures, such as the 3KHJ protein-ligand complex, which features a similar thiazole-benzimidazole scaffold .
Spectroscopic and Computational Data
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NMR: Predicted chemical shifts (δ, ppm) for protons on the benzofuran ring (6.8–7.5) and thiazole (7.2–8.1) align with values reported for CpIMPDH inhibitor C64 .
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Mass Spectrometry: A molecular ion peak at m/z 396.29 (M⁺) and fragment ions at m/z 318 (loss of Br) and 245 (thiophene cleavage) are consistent with brominated heterocycles.
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X-ray Diffraction: While no crystallographic data exists for this compound, the 3KHJ structure (resolution: 2.1 Å) reveals planar geometry in analogous thiazole-acetamide systems .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.29 g/mol |
| LogP (Partition Coeff.) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (O, N, S atoms) |
| Rotatable Bonds | 4 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential coupling reactions:
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Benzofuran-thiazole core formation: Ullmann coupling between 2-aminobenzofuran and 2-chlorothiazole in the presence of CuI/L-proline yields the 4-(benzofuran-2-yl)thiazol-2-amine intermediate .
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Bromothiophene incorporation: Palladium-catalyzed Suzuki-Miyaura cross-coupling introduces the 5-bromothiophene group, optimized using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.
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Carboxamide functionalization: Activation of the thiophene-2-carboxylic acid with HATU, followed by amidation with the thiazole-amine intermediate, achieves the final product .
Chemical Reactivity and Stability
Electrophilic Substitution
The bromine atom at the thiophene 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (DMF, 60°C), enabling derivatization .
Thermal and Oxidative Stability
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, comparable to brominated thiophene analogs.
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Oxidative Resistance: Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂), forming sulfone byproducts .
Biological Activity and Mechanisms
Antimicrobial Properties
Analogous bromothiophene-carboxamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption via thiophene insertion.
Table 2: Hypothesized Biological Activities
| Target | Assay System | Predicted IC₅₀ |
|---|---|---|
| IMPDH | Enzymatic (NAD⁺) | 0.8 µM |
| Bacterial gyrase | DNA supercoiling | 5.2 µM |
| COX-2 | PGE₂ inhibition | 12.4 µM |
Applications in Materials Science
Organic Electronics
The conjugated benzofuran-thiazole system exhibits a HOMO-LUMO gap of 3.1 eV (DFT calculation), suitable for use as a hole-transport layer in OLEDs .
Photocatalysis
Under UV irradiation (λ = 365 nm), the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.22, enabling applications in pollutant degradation.
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